Penitricin

Antimicrobial SAR Cyclopropenone chemistry Natural product antibiotic

Penitricin (Ro 09-0804) is the prototypical cyclopropenone antibiotic, indispensable for research on Gram-negative pathogens and structure-activity relationship (SAR) studies. Sourcing challenges arise from its unique strained-ring pharmacophore, making verified structural identity critical. - Essential reference standard for SAR campaigns: the intact hydroxymethylcyclopropenone skeleton is required for antimicrobial activity; open-ringed congeners (penitricins B/C) are inactive. - Validated tool for Gram-negative research: exhibits established anti-Gram-negative activity, useful for probing novel mechanisms targeting the Gram-negative cell envelope. - Biosynthetic standard: well-defined pathway from trans-2-butene-1,4-diol via 4-hydroxycrotonaldehyde enables fungal secondary metabolism studies. High-purity penitricin supplied with rigorous characterization to ensure research reproducibility.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 92279-91-9
Cat. No. B1219807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenitricin
CAS92279-91-9
Synonymspenitricin
penitricin A
Ro 09-0804
Ro-09-0804
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC1=C(C1=O)CO
InChIInChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2
InChIKeyYZURNKPBQUTNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penitricin (CAS 92279-91-9) Technical Overview: A Cyclopropenone Antibiotic for Gram-Negative Research


Penitricin (Ro 09-0804) is a naturally occurring cyclopropenone antibiotic, primarily characterized by its hydroxymethylcyclopropenone core [1]. First isolated from the fungal strain *Penicillium aculeatum* NR 5165, it is a low molecular weight compound (C₄H₄O₂, MW 84.07 g/mol) noted for its unique, highly strained cyclopropenone ring system [2]. Unlike many common antibiotics, penitricin exhibits a distinct spectrum of activity, showing particular effectiveness against Gram-negative bacteria [3]. Its biosynthesis has been shown to be copper-dependent and proceeds via 4-hydroxycrotonaldehyde from trans-2-butene-1,4-diol [4].

Penitricin (CAS 92279-91-9) Differentiation: Why In-Class Substitution is Not Feasible


Generic substitution within the cyclopropenone or related antibiotic classes is not scientifically valid due to the critical role of the intact penitricin pharmacophore. Structure-activity relationship (SAR) studies have definitively established that the unique hydroxymethylcyclopropenone skeleton is indispensable for antimicrobial activity [1]. Congeners and biosynthetic precursors, such as the open-ringed metabolites penitricins B and C, fail to replicate the activity of the parent compound, underscoring the stringent structural requirements for its biological function [2]. Therefore, selecting the correct, fully cyclized penitricin is essential for achieving the desired research outcomes, as related compounds with seemingly minor structural differences will yield significantly different, and often inactive, results.

Penitricin (CAS 92279-91-9) Quantitative Evidence Guide: Key Differentiators vs. Comparators


Essential Pharmacophore: Hydroxymethylcyclopropenone Skeleton vs. Acyclic Metabolites

Penitricin's antimicrobial activity is critically dependent on its intact hydroxymethylcyclopropenone core, a feature absent in its biosynthetic co-metabolites. SAR studies comparing penitricin to its open-ringed congeners, penitricins B and C, show that the latter lack the antibiotic activity of the parent compound [1]. This demonstrates that the strained cyclopropenone ring is a non-negotiable structural requirement for activity, providing a clear functional differentiator for procurement.

Antimicrobial SAR Cyclopropenone chemistry Natural product antibiotic

Synthetic Congeners: Validation of Pharmacophore Importance

Further SAR analysis with a series of synthesized penitricin derivatives and congeners reinforces the indispensability of the native hydroxymethylcyclopropenone skeleton for antimicrobial activity [1]. Modifications to this core structure result in a significant reduction or complete loss of antimicrobial potency, highlighting the unique functional properties of the parent molecule.

SAR Antibiotic synthesis Cyclopropenone derivatives

Biosynthetic Precursor Specificity: 4-Hydroxycrotonaldehyde

The biosynthesis of penitricin is highly specific, proceeding from trans-2-butene-1,4-diol via the intermediate 4-hydroxycrotonaldehyde [1]. This pathway differentiates it from other antibiotics and underscores the importance of the intact hydroxymethylcyclopropenone structure, which is the terminal, active product of this specific fungal metabolism. Compounds earlier in the pathway (e.g., trans-2-butene-1,4-diol) do not exhibit the same antimicrobial profile.

Biosynthesis Fungal secondary metabolites Penicillium aculeatum

Penitricin (CAS 92279-91-9) Application Scenarios for Research and Industrial Use


Investigating Gram-Negative Antibacterial Mechanisms

Penitricin is uniquely suited for studies focused on Gram-negative bacterial pathogens. Its established activity in this area [1] makes it a valuable tool for probing novel mechanisms of action or screening for compounds that target Gram-negative cell envelopes, an area of significant clinical need.

Structure-Activity Relationship (SAR) Studies of Cyclopropenones

As the prototypical member of its class, penitricin serves as the essential reference standard for any SAR campaign involving cyclopropenone antibiotics. Comparative testing against synthetic congeners or natural analogs like penitricins B and C relies on the availability of high-purity, correctly characterized penitricin [2].

Biosynthetic Pathway Elucidation and Metabolic Engineering

Researchers studying the secondary metabolism of *Penicillium* species can use penitricin as a key analytical standard. Its well-defined biosynthetic pathway from trans-2-butene-1,4-diol via 4-hydroxycrotonaldehyde [3] provides a clear model for investigating fungal gene clusters, enzyme function, and the effects of fermentation conditions on metabolite production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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